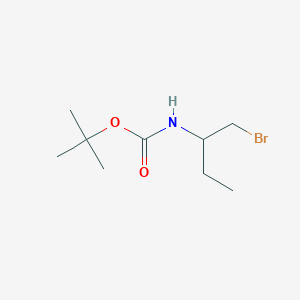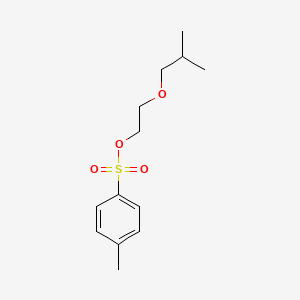![molecular formula C11H10N2O2 B13564468 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system fused with a tetrahydroquinoline moiety and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for drug discovery and development.
Industry: It can be used in the production of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, its derivatives may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is an impurity of Cilostazol and has similar structural features but different pharmacological properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in chemoproteomic studies and has a similar quinoline core structure.
Uniqueness
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4,6H2,(H,13,14) |
InChIキー |
OQUMCWBFLIMPDF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


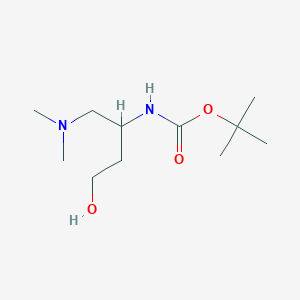
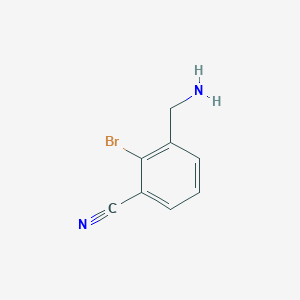
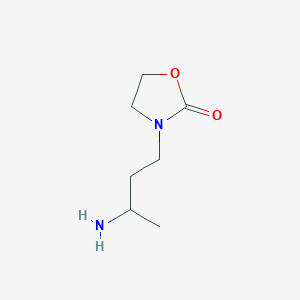
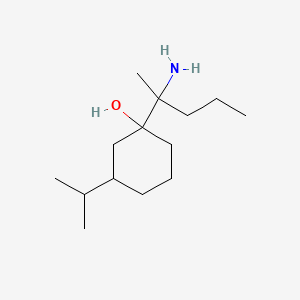
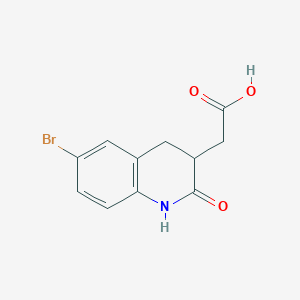
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
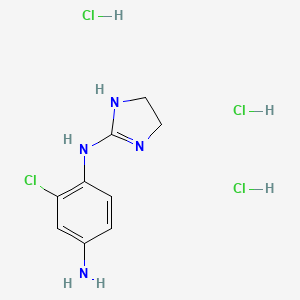
![Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13564437.png)
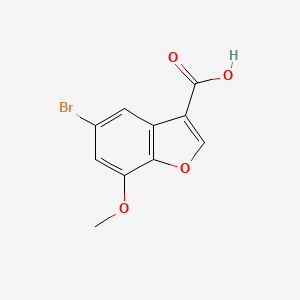
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)

